molecular formula C7H9Cl2NO B2375529 N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride CAS No. 1637559-18-2

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride

Cat. No.: B2375529
CAS No.: 1637559-18-2
M. Wt: 194.06
InChI Key: FAJVZKCJJGIFBU-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to a hydroxylamine moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride can be compared with other similar compounds, such as:

    N-methylhydroxylamine hydrochloride: This compound has a similar hydroxylamine moiety but lacks the chlorophenyl group, making it less versatile in certain synthetic applications.

    N-phenylhydroxylamine hydrochloride: This compound has a phenyl group instead of a chlorophenyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its chlorophenyl group, which imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-9-10;/h1-4,9-10H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJVZKCJJGIFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637559-18-2
Record name N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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